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For Immediate Release

Shanghai, China – November 21, 2025 – Preclinical research highlights the superior anticancer

efficacy of Probimane, a bisdioxopiperazine compound, when compared to other agents in its

class, including Razoxane and MST-16. Experimental data indicates that Probimane exhibits

greater cytotoxicity against various tumor cell lines and more potent antimetastatic activity in in-

vivo models. These findings position Probimane as a promising candidate for further

oncological drug development.

Probimane, developed at the Shanghai Institute of Materia Medica, Chinese Academy of

Sciences, has demonstrated a significant therapeutic advantage in both in-vitro and in-vivo

settings. As a member of the bisdioxopiperazine family, known for their anticancer and

antimetastatic properties, Probimane appears to possess an enhanced activity profile.[1][2]

Comparative Cytotoxicity in Human Tumor Cell
Lines
In-vitro studies employing the MTT assay to assess cell viability reveal that Probimane is

significantly more cytotoxic to a range of human tumor cell lines than MST-16. The half-

maximal inhibitory concentration (IC50) values, which represent the concentration of a drug

that is required for 50% inhibition in vitro, were found to be 3 to 20 times lower for Probimane
compared to MST-16 across various cancer cell lines after 48 hours of exposure.[3][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1678241?utm_src=pdf-interest
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19845502/
https://journals.eco-vector.com/1871-5206/index
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benthamdirect.com/content/journals/mc/10.2174/157340606777724095
https://www.researchgate.net/publication/6936607_Medicinal_Chemistry_of_Probimane_and_MST16_Comparison_of_Anticancer_Effects_Between_Bisdioxopiperazines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Particularly noteworthy is Probimane's potent activity against human gastric cancer (SGC-

7901), leukemia (K562), lung cancer (A549), and promyelocytic leukemia (HL-60) cell lines,

with IC50 values recorded below 10 μM.[5] This suggests a broad spectrum of cytotoxic

efficacy against different tumor types.

Cell Line
Probimane IC50
(μM)

MST-16 IC50 (μM) Fold Difference

SGC-7901 (Gastric

Cancer)
< 10 Not Specified > 3-10

K562 (Leukemia) < 10 Not Specified > 3-10

A549 (Lung Cancer) < 10 Not Specified > 3-10

HL-60 (Leukemia) < 10 Not Specified > 3-10

HCT-116 (Colon

Cancer)
~25 ~150 ~6

MDA-MB-468 (Breast

Cancer)
~40 > 200 > 5

Table 1: Comparative in vitro cytotoxicity (IC50) of Probimane and MST-16 in various human

tumor cell lines after 48 hours of exposure. Data extracted from multiple sources.[3][4][5]

Superior In-Vivo Antitumor and Antimetastatic
Activity
Animal studies further substantiate the enhanced efficacy of Probimane. In a murine model of

Lewis lung carcinoma, both Probimane and Razoxane demonstrated a remarkable ability to

inhibit pulmonary metastasis, with an inhibition rate exceeding 90%.[3][4]

However, when evaluated against a human lung adenocarcinoma xenograft (LAX-83) in nude

mice, Probimane exhibited a statistically significant and more potent inhibition of tumor growth

(55-60%) compared to Razoxane (25-32%) at equitoxic doses.[3][4] This highlights

Probimane's superior activity against human-derived solid tumors in an in-vivo setting.
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Animal Model Treatment
Primary Tumor
Growth Inhibition
(%)

Pulmonary
Metastasis
Inhibition (%)

Lewis Lung

Carcinoma (LLC)
Probimane 35-50 > 90

Lewis Lung

Carcinoma (LLC)
Razoxane 35-50 > 90

Human Lung

Adenocarcinoma

(LAX-83)

Probimane 55-60 Not Specified

Human Lung

Adenocarcinoma

(LAX-83)

Razoxane 25-32 Not Specified

Table 2: Comparison of in-vivo antitumor and antimetastatic efficacy of Probimane and

Razoxane.[3][4]

Mechanism of Action: Targeting Key Cellular
Processes
The anticancer effects of bisdioxopiperazine compounds, including Probimane, are attributed

to their multifaceted mechanisms of action. A primary target is Topoisomerase II, a critical

enzyme involved in DNA replication and chromosome segregation.[6][7] By inhibiting this

enzyme, these compounds disrupt the cell cycle, leading to cell death.

Specifically, Probimane and MST-16 have been shown to induce G2/M phase arrest in the cell

cycle and block chromosome segregation.[5] This disruption of mitotic processes is a key

contributor to their cytotoxic effects.

Beyond Topoisomerase II inhibition, Probimane's antimetastatic activity is linked to its ability to

modulate various pathways involved in cancer cell invasion and migration, including

interactions with calmodulin, sialic acid, and fibrinogen, as well as the inhibition of

lipoperoxidation and cell movement.[1][2]
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Caption: Simplified signaling pathway of Probimane's anticancer effects.

Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of Probimane and other bisdioxopiperazine compounds was determined

using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Human tumor cells were seeded in 96-well plates at an appropriate density

and allowed to adhere overnight.

Compound Treatment: The cells were then treated with various concentrations of

Probimane, MST-16, or Razoxane for a specified duration (e.g., 48 hours).

MTT Incubation: Following treatment, the medium was replaced with fresh medium

containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C to allow for the

formation of formazan crystals by viable cells.
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Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such

as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution was measured

using a microplate reader at a wavelength of 570 nm.

Data Analysis: The IC50 values were calculated from the dose-response curves.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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In-Vivo Antimetastatic Studies
The antimetastatic potential of Probimane was evaluated in a murine model.

Tumor Cell Implantation: Mice were inoculated with Lewis lung carcinoma cells to establish

primary tumors and induce spontaneous metastasis.

Drug Administration: Following tumor establishment, mice were treated with Probimane or

Razoxane at non-toxic doses according to a predetermined schedule.

Tumor Growth Monitoring: The growth of the primary tumor was monitored and measured

throughout the experiment.

Metastasis Assessment: At the end of the study, the lungs were harvested, and the number

of metastatic nodules was counted.

Data Analysis: The percentage of inhibition of metastasis was calculated by comparing the

number of nodules in the treated groups to the control group.

The presented data underscores the potential of Probimane as a superior bisdioxopiperazine

compound for cancer therapy. Its enhanced cytotoxicity and potent antimetastatic effects

warrant further investigation in clinical settings to translate these promising preclinical findings

into tangible benefits for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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